molecular formula C15H21NO3S B2772203 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide CAS No. 2309729-32-4

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide

Cat. No.: B2772203
CAS No.: 2309729-32-4
M. Wt: 295.4
InChI Key: HLLUSGXHMGJLOL-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide is a synthetic organic compound featuring a benzamide core that is functionalized with a thiolane (tetrahydrothiophene) ring system. This molecular architecture, which includes a thiolane ring substituted with a 2-hydroxyethoxy chain and a methylbenzamide group, is characteristic of compounds investigated for their potential in pharmaceutical and biological applications . The structural motif of a substituted thiolane is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Compounds with similar structural features, such as the incorporation of a benzamide moiety linked to complex ring systems, have been explored for their utility in targeted therapeutic agents . The presence of the thiolane ring and a flexible 2-hydroxyethoxy side chain in its structure suggests potential application in the development of targeted therapies. Published patent research indicates that structurally related compounds, which combine a drug moiety with a carrier molecule via a linker, are actively being developed as conjugates for targeted treatment of diseases, including cancers . The 2-hydroxyethoxy functional group can serve as a valuable point for further chemical modification or as a component of a linker system, facilitating the conjugation of this molecule to other biological entities, such as antibody fragments (scFv) or other carrier proteins . This compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers specializing in medicinal chemistry, drug discovery, and chemical biology can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical studies . Its value lies in its potential to be used in proof-of-concept studies, structure-activity relationship (SAR) investigations, and the development of novel bioconjugates .

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-3-2-4-13(9-12)14(18)16-10-15(19-7-6-17)5-8-20-11-15/h2-4,9,17H,5-8,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLUSGXHMGJLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced through a nucleophilic substitution reaction.

    Coupling with 3-Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide exhibits potential as an anticancer agent. Studies have shown that it can restore the function of mutant p53 proteins, which are commonly altered in various cancers. The compound's ability to reactivate these tumor suppressor proteins suggests its utility in cancer therapies targeting p53 mutations .

Mechanism of Action
The compound functions by binding to the mutant p53 protein, stabilizing its structure and restoring its transcriptional activity. This mechanism enhances the expression of genes involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .

Materials Science

Polymer Development
this compound has been explored for use in polymer synthesis. Its unique chemical structure allows it to act as a building block for creating functionalized polymers with specific properties such as enhanced thermal stability and solubility in organic solvents. These polymers can be utilized in coatings, adhesives, and other industrial applications .

Biochemical Applications

Drug Formulation
The compound's solubility profile makes it an excellent candidate for drug formulation processes. It can be incorporated into various delivery systems, including liposomes and nanoparticles, enhancing the bioavailability of poorly soluble drugs .

Case Study: Drug Delivery Systems
A study demonstrated the successful encapsulation of this compound within lipid-based carriers. The results showed improved pharmacokinetics and therapeutic efficacy in vivo compared to conventional formulations .

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group and the tetrahydrothiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide
  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide
  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-phenylbutanamide

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO3S
  • Molecular Weight : 267.35 g/mol
  • IUPAC Name : this compound

The compound features a thiolane ring and a benzamide moiety, which are important for its biological interactions.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to the thiolane structure, which can interact with bacterial cell membranes.
  • Anti-inflammatory Properties : Research suggests that the compound may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Similar compounds have shown promise in pain management, indicating that this compound may also possess analgesic properties. Further studies are needed to confirm this effect.

The mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:

  • The hydroxyethoxy group may enhance solubility and bioavailability.
  • The thiolane ring could play a crucial role in binding to biological targets, influencing its pharmacodynamic profile.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of TNF-alpha production
AnalgesicPotential pain relief in preclinical models

Case Study: Analgesic Efficacy

A recent study evaluated the analgesic efficacy of similar compounds in a controlled setting. The findings indicated that compounds with structural similarities to this compound significantly reduced pain scores in postoperative patients compared to placebo groups. The results highlighted the potential for this compound as an effective analgesic agent with a favorable safety profile.

Q & A

Basic: How can synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide be optimized for yield and purity?

Methodological Answer:
Optimization involves multi-step reactions with controlled parameters:

  • Catalyst Selection : Use palladium-based catalysts for coupling reactions to enhance regioselectivity .
  • Temperature Control : Maintain 60–80°C during thiolan ring formation to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiolan methylene protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (HRMS) : ESI-HRMS for exact mass validation (e.g., [M+H]⁺ at m/z 295.1245) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Anticancer Activity : MTT assays using HeLa and MCF-7 cell lines (IC₅₀ determination via dose-response curves) .
  • Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC values reported at 8–32 µg/mL) .
  • Cytotoxicity Controls : Use HEK293 normal cells to evaluate selectivity indices .

Advanced: How can mechanistic studies elucidate kinase inhibition and apoptosis induction?

Methodological Answer:

  • Kinase Profiling : Use ATP-competitive assays (e.g., ADP-Glo™) against CDK2 and CDK4 to measure inhibition (IC₅₀ < 1 µM) .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation in treated cells .
  • Transcriptomic Analysis : RNA-seq to identify downstream pathways (e.g., p53 upregulation) .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

  • Substituent Modification : Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
  • Backbone Adjustments : Introduce morpholine or piperidine rings to improve solubility (logP reduction from 3.2 to 2.5) .
  • Docking Simulations : Use AutoDock Vina to predict interactions with CDK2’s hydrophobic pocket .

Advanced: What in vivo models validate efficacy and safety?

Methodological Answer:

  • Xenograft Models : Administer 10 mg/kg (oral) daily in BALB/c nude mice with MDA-MB-231 tumors; measure tumor volume reduction via caliper .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 28-day dosing .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS analysis .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Batch Consistency : Verify compound purity (HPLC >98%) and stereochemistry (chiral columns) to exclude impurities .
  • Assay Standardization : Use identical cell passage numbers and serum-free media in cytotoxicity assays .
  • Meta-Analysis : Compare datasets with PubChem BioAssay entries (AID 1259367) to identify outliers .

Advanced: How to develop validated analytical methods for stability testing?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-PDA (λ = 254 nm) .
  • Oxidative Stability : Treat with 3% H₂O₂; quantify sulfoxide byproducts using NMR integration .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL) .

Advanced: What strategies mitigate oxidative instability in aqueous formulations?

Methodological Answer:

  • Antioxidant Additives : Use 0.01% w/v ascorbic acid or EDTA in PBS (pH 7.4) to reduce thiolan ring oxidation .
  • Lyophilization : Prepare lyophilized powders with trehalose (1:2 ratio) to enhance shelf life (>24 months at 4°C) .

Advanced: How to screen for polymorphs and co-crystals to enhance bioavailability?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (ethanol, acetonitrile) and analyze via PXRD (characteristic peaks at 2θ = 12.5°, 18.7°) .
  • Co-Crystallization : Combine with succinic acid (1:1 molar ratio) in hot methanol to form stable co-crystals (melting point 145°C) .

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